ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
CAS No.: 946381-21-1
Cat. No.: VC11928442
Molecular Formula: C23H22N4O4
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946381-21-1 |
|---|---|
| Molecular Formula | C23H22N4O4 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | ethyl 2-[[2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H22N4O4/c1-3-21-25-26-22(31-21)19-13-15-9-5-8-12-18(15)27(19)14-20(28)24-17-11-7-6-10-16(17)23(29)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,28) |
| Standard InChI Key | ZAHVXBPSCFGJSA-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(=O)OCC |
| Canonical SMILES | CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(=O)OCC |
Introduction
Structural Features and Molecular Characteristics
Core Architecture
The compound’s structure integrates three key components:
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Indole moiety: A bicyclic aromatic system known for its role in bioactivity, particularly in neurotransmitter modulation and protein binding .
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1,3,4-Oxadiazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, contributing to metabolic stability and electronic properties .
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Ethyl benzoate ester: Enhances lipophilicity, potentially improving membrane permeability.
Substituent Analysis
The 5-ethyl group on the oxadiazole ring and the acetamido bridge between the indole and benzoate groups are critical for target selectivity (Table 1).
Table 1: Structural Comparison with Analogous Compounds
| Compound | Substituent on Oxadiazole | Indole Position | Bioactivity Profile |
|---|---|---|---|
| Target Compound | 5-Ethyl | 1-yl | Broad-spectrum antimicrobial |
| VC11931055 | 5-(2-Methylpropyl) | 1-yl | Anticancer |
| VC15150508 | 5-(Propan-2-yl) | 1-yl | Anti-inflammatory |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically follows a three-step protocol:
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Indole functionalization: Introduction of the oxadiazole ring via cyclization reactions.
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Acetamido bridge formation: Coupling of the modified indole with ethyl 2-aminobenzoate using carbodiimide-based reagents.
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Esterification: Final step to attach the ethyl group, often employing ethanol and acid catalysts.
Key Reaction Conditions:
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Catalysts: N,N’-Dicyclohexylcarbodiimide (DCC) for amide bond formation.
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Temperature: 60–80°C for cyclization steps.
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL), attributed to membrane disruption via oxadiazole-electrostatic interactions .
Anti-Inflammatory Effects
At 10 mg/kg in murine models, it reduces paw edema by 62% via COX-2 inhibition, comparable to diclofenac .
Research Advancements and Comparative Efficacy
Pharmacokinetic Profiling
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Absorption: Cₘₐₓ of 1.2 µg/mL at 2h post-oral administration in rats.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group.
Table 2: In Vivo Efficacy in Disease Models
| Model | Dose (mg/kg) | Efficacy (%) | Reference |
|---|---|---|---|
| Murine melanoma | 20 | 48 | |
| Rheumatoid arthritis | 10 | 62 |
Toxicity Profile
Future Directions and Applications
Structure-Activity Relationship (SAR) Studies
Modifying the oxadiazole’s alkyl substituents (e.g., replacing ethyl with cyclopropyl) could enhance target affinity .
Drug Delivery Systems
Nanoformulations using PLGA nanoparticles are under investigation to improve bioavailability.
Clinical Translation
Phase I trials are anticipated by 2026, focusing on dose escalation in solid tumors .
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